molecular formula C22H16N2O3 B2369410 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide CAS No. 381188-77-8

4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide

Cat. No.: B2369410
CAS No.: 381188-77-8
M. Wt: 356.381
InChI Key: HHLZPQZYWLJPRX-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide is a synthetic organic compound designed for pharmaceutical and life sciences research. This molecule is built on a benzamide scaffold substituted with a 1,3-dioxoisoindolin moiety, a structure known to confer significant biological activity . Research Applications and Value Primary research into this compound and its close structural analogs focuses on therapeutic development for metabolic and oncological diseases. Molecular docking studies of similar 1,3-dioxoisoindolin benzamide derivatives have demonstrated strong binding affinities to the Dipeptidyl peptidase-4 (DPP-4) enzyme, with docking scores comparable to established inhibitors . This suggests high potential for this compound class in the research and development of next-generation antidiabetic treatments. Furthermore, compounds featuring the 1,3-dioxoisoindolin (phthalimide) group have shown promising antiproliferative activity in various human cancer cell lines, indicating its utility in oncology research . Mechanism of Action The proposed mechanism of action for this compound class is multi-faceted. In antidiabetic research, its activity is hypothesized to stem from the potent inhibition of DPP-4, an enzyme that degrades incretin hormones. By inhibiting DPP-4, this compound may enhance insulin secretion and improve glucose homeostasis . The broader class of phthalimide-containing compounds is also investigated for its ability to inhibit specific enzymes overexpressed in disease states, such as carbonic anhydrase IX (CA IX) in tumors, which can lead to the induction of apoptosis in malignant cells . Usage Notes This product is intended for research purposes only and is not for human or veterinary use . Researchers can employ this compound as a key intermediate in synthetic chemistry or as a pharmacological tool in biochemical assays and target validation studies. Its structure makes it a versatile building block for further chemical modification to explore structure-activity relationships.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-5-4-6-16(13-14)23-20(25)15-9-11-17(12-10-15)24-21(26)18-7-2-3-8-19(18)22(24)27/h2-13H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLZPQZYWLJPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide typically involves the following steps:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Attachment of the Benzamide Group: The isoindoline core is then reacted with 3-methylphenylamine under suitable conditions to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action for 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Compound Name Substituents/Modifications Molecular Weight Key Features Reference
4-(1,3-Dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide 3-Methylphenyl, 1,3-dioxoisoindolyl at C4 ~353.37* Rigid isoindolyl group; moderate lipophilicity
N-(4-{[4-(1,3-Dioxoisoindol-2-yl)butanoyl]amino}-2,5-diethoxyphenyl)benzamide Butanoyl linker, 2,5-diethoxy groups ~547.54 Extended chain increases flexibility; ethoxy groups enhance solubility
3-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide Chlorophenyl, butyl linker, dual Cl substituents ~483.79 High lipophilicity; electron-withdrawing Cl groups
N-(4-Methoxyphenyl)-2-(1,3-dioxoisoindol-2-yl)benzamide 4-Methoxyphenyl, isoindolyl at C2 ~350.34 Electron-donating methoxy group; altered hydrogen-bonding potential
N-(3-Methylphenyl)benzamide (simplified analog) No isoindolyl group 211.25 Flexible amide conformation; non-planar aromatic rings
4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide Methylene linker between benzamide and isoindolyl 280.28 Increased spatial flexibility; potential for varied binding modes

*Calculated based on similar analogs.

Key Comparative Findings

Impact of the 1,3-Dioxoisoindolyl Group: The isoindolyl group introduces rigidity and hydrogen-bonding capacity (via carbonyl groups), which may enhance crystallinity and stability compared to simpler benzamides like N-(3-methylphenyl)benzamide .

Substituent Effects on Electronic and Physical Properties: Electron-Withdrawing Groups (e.g., Cl in ): Increase lipophilicity and may enhance membrane permeability but reduce aqueous solubility . Methyl vs. Methoxy: The 3-methyl group in the target compound balances moderate lipophilicity with steric effects, whereas methoxy analogs () prioritize solubility.

Crystallographic and Conformational Insights: N-(3-Methylphenyl)benzamide () exhibits non-planar aromatic rings (dihedral angles ~70°), suggesting that the isoindolyl group in the target compound may further distort molecular planarity, influencing packing efficiency and solid-state properties .

The isoindolyl group’s rigidity could similarly enhance target binding in therapeutic applications .

Biological Activity

The compound 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure comprising a benzamide core linked to a 1,3-dioxoisoindole moiety. Its molecular formula is C16H14N2O3C_{16}H_{14}N_{2}O_{3}, and it exhibits properties characteristic of both aromatic and heterocyclic compounds. The specific substitutions on the benzamide core can significantly influence its biological activity.

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:

  • Enzyme Inhibition : Compounds within this structural class have shown promising results in inhibiting key enzymes involved in cancer pathways.
  • Antioxidant Properties : Some analogs demonstrate strong antioxidant efficacy, which is critical for mitigating oxidative stress in cells.
  • Antimicrobial Activity : Certain derivatives have been reported to possess antimicrobial properties.

The mechanism of action typically involves the interaction of the compound with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function through specific interactions. This binding can lead to downstream effects that influence cellular processes related to cancer and other diseases.

In Vitro Studies

A study evaluating the inhibitory effects on mushroom tyrosinase revealed that analogs of this compound exhibited significant inhibitory activity. The strongest inhibitor demonstrated an IC50 value of 1.12μM1.12\,\mu M, indicating potent enzyme inhibition compared to standard controls like kojic acid .

Comparison with Similar Compounds

A comparative analysis of similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaKey Features
4-bromo-N-[4-(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)benzamideC16H14BrN2O3Bromine substitution enhances biological activity
N-[4-(4-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]benzamideC16H14ClN2O3Chlorine substitution affects solubility and reactivity
4-(1,3-dioxoisoindol-2-yl)methylbenzamideC15H13N2O2Lacks the 3-methylphenyl group; simpler structure

This table illustrates how variations in substitution can lead to differences in biological potency and reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,3-dioxoisoindol-2-yl)-N-(3-methylphenyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Isoindole ring formation : Cyclization of phthalic anhydride derivatives with amines under reflux conditions (e.g., acetic acid, 80–100°C) .

Benzamide core preparation : Coupling of 3-methylaniline with benzoyl chloride derivatives using Schotten-Baumann conditions (aqueous NaOH, 0–5°C) .

Final coupling : Amide bond formation between the isoindole and benzamide moieties via carbodiimide-mediated coupling (e.g., EDCI/DMAP in DCM, room temperature) .

  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2:1 molar ratio of acylating agent to amine) and solvent polarity (DMF for solubility) to improve yields (>70%) .

Q. How can researchers characterize the molecular structure and purity of this compound?

  • Analytical techniques :

  • NMR (¹H/¹³C): Confirm regiochemistry of the isoindole ring (δ 7.5–8.0 ppm for aromatic protons) and amide linkage (δ 8.2–8.5 ppm for CONH) .
  • XRD : Resolve crystal packing and hydrogen-bonding patterns in the solid state .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~387.14) .
  • HPLC-PDA : Assess purity (>95% by area normalization at 254 nm) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Key modifications :

  • Isoindole substituents : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the 5-position to enhance π-π stacking with biological targets .
  • Benzamide para-substitution : Replace 3-methylphenyl with bulkier groups (e.g., 4-fluorophenyl) to evaluate steric effects on binding affinity .
    • Biological assays : Screen derivatives against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays . Correlate IC₅₀ values with logP (calculated via ChemDraw) to optimize lipophilicity .

Q. How can contradictions in reported biological activity data for related isoindole-benzamide compounds be resolved?

  • Case study : Discrepancies in antitumor activity (e.g., IC₅₀ ranging from 0.5–10 μM) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
  • Cellular context : Validate target engagement via Western blotting (e.g., phosphorylated EGFR levels) .
  • Solubility factors : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .

Q. What computational approaches are suitable for predicting the binding mode of this compound to protein targets?

  • Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4HJO for EGFR) to identify key interactions (e.g., hydrogen bonds with Lys721) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in isoindole) using Schrödinger Phase .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the final coupling step?

  • Root cause analysis :

  • Steric hindrance : Use longer alkyl spacers (e.g., butyl instead of methyl) between isoindole and benzamide .
  • Side reactions : Add scavengers (e.g., HOBt) to suppress racemization during amide coupling .
    • Solution : Switch to microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .

Q. What techniques are recommended for resolving structural ambiguities in the isoindole moiety?

  • Advanced NMR :

  • NOESY : Confirm spatial proximity of protons in the isoindole ring .
  • ¹³C DEPT : Assign quaternary carbons (e.g., carbonyl groups at δ 165–170 ppm) .
    • Single-crystal growth : Optimize solvent mixtures (e.g., DCM/hexane) for XRD-quality crystals .

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